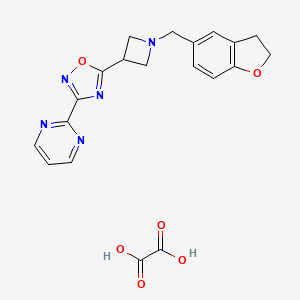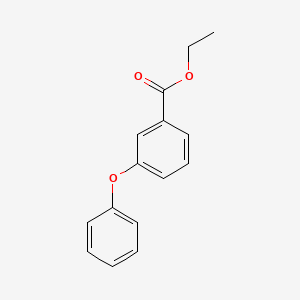
Ethyl 3-phenoxybenzoate
Descripción general
Descripción
Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .
Synthesis Analysis
This compound can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis
The molecular weight of this compound is 242.27 . The IUPAC name is this compound . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis
This compound is stored at room temperature . It is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
Ethyl 3-phenoxybenzoate has been utilized in the synthesis of new compounds, including metallomesogens and antigen inhibitors. For instance, Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative, was synthesized and used to produce copper(II) metallomesogenic complexes, showing the compound's utility in creating materials with liquid crystalline properties (Kovganko & Kovganko, 2013). Similarly, ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, aiming to inhibit antigen 85C, were synthesized from 3-bromobenzoic acid, indicating the potential medicinal applications of derivatives of this compound (Frlan, Gobec & Kikelj, 2007).
Applications in Material Science
This compound derivatives have also been explored for material science applications. For example, silica-based organic-inorganic hybrid materials composed of ethyl-p-hydroxybenzoate derivatives were prepared via a sol-gel process. These materials demonstrated the ability to strongly absorb ultraviolet and effectively transfer energy to Tb{sup 3+} ions through their triplet excited state, indicating potential applications in photonics and electronics (Yan & Ma, 2006).
Role in Environmental Studies
This compound has been a subject of environmental studies, particularly concerning its derivatives known as parabens. These studies have explored their occurrence, fate, and behavior in aquatic environments and human exposure through breast milk. For instance, parabens, which are esters of para-hydroxybenzoic acid, have been identified as emerging contaminants due to their ubiquitous presence in surface water and sediments. Studies have also reported the detection of ethyl paraben and its by-products, indicating the need for further research on their environmental impact and toxicity (Haman, Dauchy, Rosin & Munoz, 2015).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben showed cytotoxic activity on liver cancer cell lines, indicating the potential of these compounds in cancer treatment. The study suggests that modifying ethyl paraben can lead to the synthesis of new molecules with significant biological activities (Han, Atalay, Imamoğlu & Küçükgüzel, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .
Mode of Action
This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that this compound can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, this compound has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, this compound can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .
Propiedades
IUPAC Name |
ethyl 3-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYKBFMRILRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346970 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60677-14-7 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

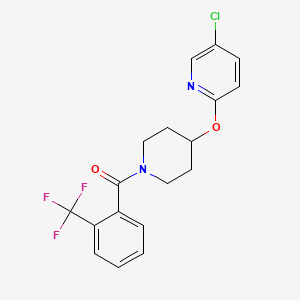
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
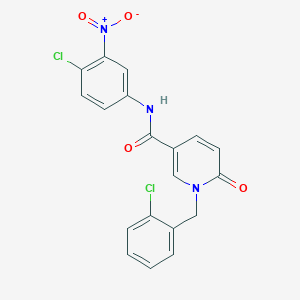
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
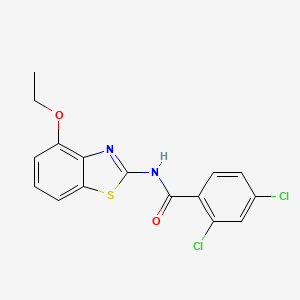
![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)
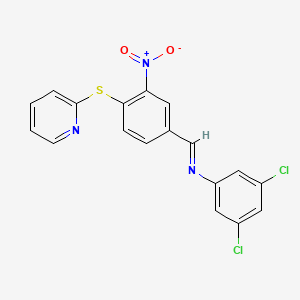

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)
